molecular formula C13H15ClN2O3S B1372257 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride CAS No. 65645-67-2

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride

Cat. No. B1372257
CAS RN: 65645-67-2
M. Wt: 314.79 g/mol
InChI Key: LUCUGCAOQWXNGT-UHFFFAOYSA-N
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Description

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is an organic compound with the CAS Number: 65645-67-2 . It has a molecular weight of 314.79 . The IUPAC name for this compound is 2-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 314.79 .

Scientific Research Applications

Synthesis and Biological Screening

  • Sulfonamides, including derivatives similar to 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride, have been synthesized and shown to possess significant antioxidant and biological activities. These compounds, including N-substituted variants, have demonstrated promising inhibitory activity against enzymes like acetylcholinesterase (Fatima et al., 2013).

Crystal Structure and Synthesis

  • Studies involving the crystal structure of compounds related to this compound have provided insights into their molecular conformation and potential applications. The structure and synthesis processes have been explored, aiding in understanding their chemical properties (Subashini et al., 2009).

Antitumor Applications

  • Sulfonamides, including compounds structurally similar to this compound, have been evaluated as antitumor agents. Studies indicate their potential as cell cycle inhibitors in cancer treatment, with some advancing to clinical trials (Owa et al., 2002).

Organosulfur Compounds in Drug Development

  • New organosulfur compounds, including sulfonamide-based ligands, have been synthesized and analyzed for potential as drugs. These compounds exhibit significant antimicrobial and antioxidant activities, enhancing the understanding of the pharmacological applications of sulfonamides (Hassan et al., 2021).

Antibacterial and Antifungal Applications

  • Research on the synthesis and biological screening of various N-substituted derivatives of sulfonamides, similar to this compound, has shown that these compounds possess inhibitory potential against enzymes like lipoxygenase, indicating their utility in antibacterial and antifungal applications (Rehman et al., 2011).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCUGCAOQWXNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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